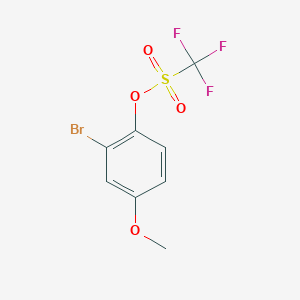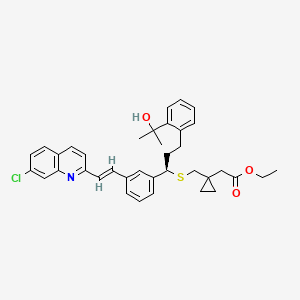
Montelukast Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Montelukast Ethyl Ester is a derivative of Montelukast, a leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis . Montelukast works by blocking the action of leukotriene D4 in the lungs, resulting in decreased inflammation and relaxation of smooth muscle . This compound retains similar pharmacological properties but is modified to enhance its bioavailability and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Montelukast Ethyl Ester typically involves the esterification of Montelukast acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or distillation.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: Montelukast Ethyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form Montelukast acid.
Reduction: Reduction reactions can convert it back to Montelukast.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic conditions.
Major Products:
Oxidation: Montelukast acid.
Reduction: Montelukast.
Substitution: Various substituted Montelukast derivatives depending on the nucleophile used.
Scientific Research Applications
Montelukast Ethyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: It serves as a tool to investigate the role of leukotrienes in inflammatory processes.
Mechanism of Action
Montelukast Ethyl Ester exerts its effects by blocking the binding of leukotrienes to their receptors, specifically the cysteinyl leukotriene receptor 1 (CysLT1). This prevents the inflammatory actions of leukotrienes, leading to reduced airway inflammation, relaxation of smooth muscles, and decreased mucus production . The molecular pathway involves the inhibition of leukotriene D4, which is a key mediator in the inflammatory response .
Comparison with Similar Compounds
Montelukast: The parent compound, primarily used in asthma and allergy treatment.
Zafirlukast: Another leukotriene receptor antagonist with similar uses.
Pranlukast: Used in the treatment of asthma and allergic rhinitis.
Uniqueness: Montelukast Ethyl Ester is unique due to its enhanced bioavailability and stability compared to Montelukast. This makes it a promising candidate for developing new pharmaceutical formulations with potentially improved therapeutic outcomes .
Properties
Molecular Formula |
C37H40ClNO3S |
|---|---|
Molecular Weight |
614.2 g/mol |
IUPAC Name |
ethyl 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate |
InChI |
InChI=1S/C37H40ClNO3S/c1-4-42-35(40)24-37(20-21-37)25-43-34(19-15-27-9-5-6-11-32(27)36(2,3)41)29-10-7-8-26(22-29)12-17-31-18-14-28-13-16-30(38)23-33(28)39-31/h5-14,16-18,22-23,34,41H,4,15,19-21,24-25H2,1-3H3/b17-12+/t34-/m1/s1 |
InChI Key |
UVNCTOQYOKRIBZ-PWFRWNHDSA-N |
Isomeric SMILES |
CCOC(=O)CC1(CC1)CS[C@H](CCC2=CC=CC=C2C(C)(C)O)C3=CC=CC(=C3)/C=C/C4=NC5=C(C=CC(=C5)Cl)C=C4 |
Canonical SMILES |
CCOC(=O)CC1(CC1)CSC(CCC2=CC=CC=C2C(C)(C)O)C3=CC=CC(=C3)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(aminomethyl)pyridin-2-yl]propanamide dihydrochloride](/img/structure/B13446244.png)
![6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B13446250.png)
![(2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13446253.png)

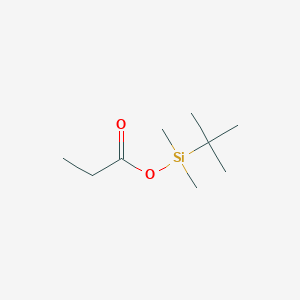
![(2S,3S,4S,5R,6S)-6-[2-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13446260.png)
![methyl 5-(carbonochloridoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13446268.png)
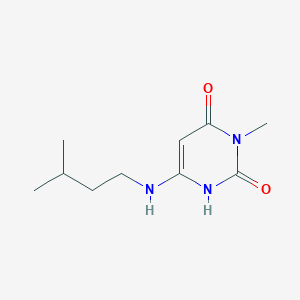
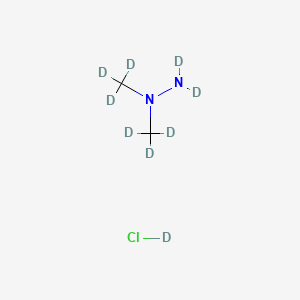
![2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid](/img/structure/B13446291.png)
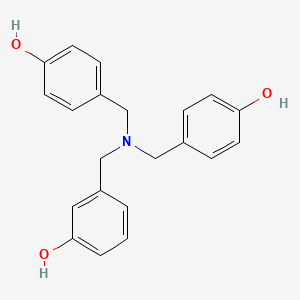

![7-Fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrobromide](/img/structure/B13446316.png)
